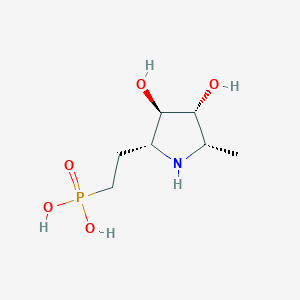
(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring with multiple hydroxyl groups and a phosphonic acid moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of esters or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce esters or other functionalized derivatives .
Scientific Research Applications
(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
- (2R,3R,4R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate .
Uniqueness
What sets (2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16NO5P |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5+,6+,7+/m0/s1 |
InChI Key |
SQCCSCCORGBPNM-BDVNFPICSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@H](N1)CCP(=O)(O)O)O)O |
Canonical SMILES |
CC1C(C(C(N1)CCP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















